

# Preclinical In Vivo Evaluation of GLPG3970: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3970  |           |
| Cat. No.:            | B10830895 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo models utilized in the evaluation of **GLPG3970**, a first-in-class, selective dual SIK2/SIK3 inhibitor. The document details the experimental protocols, presents quantitative data from key studies, and visualizes the associated biological pathways and workflows.

# Introduction to GLPG3970 and its Mechanism of Action

**GLPG3970** is a small molecule inhibitor targeting Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. SIKs are key regulators of inflammatory responses. The inhibition of SIK2 and SIK3 by **GLPG3970** leads to a dual mechanism of action: it suppresses the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), while simultaneously increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). This immunomodulatory profile suggests therapeutic potential for **GLPG3970** in a range of autoimmune and inflammatory diseases.[1][2][3][4]

### Signaling Pathway of SIK Inhibition by GLPG3970

The following diagram illustrates the proposed mechanism of action of GLPG3970.





Click to download full resolution via product page

**GLPG3970** inhibits SIK2/SIK3, modulating cytokine production.

## **Murine Models of Inflammatory Arthritis**

**GLPG3970** has been evaluated in two key murine models of arthritis: a psoriatic arthritis (PsA) model induced by interleukin-23 (IL-23) and a collagen-induced arthritis (CIA) model, which mimics rheumatoid arthritis (RA).[1]

### **IL-23-Induced Psoriatic Arthritis (PsA) Model**

This model is used to assess the efficacy of therapeutic agents in a setting that reflects the pathology of psoriatic arthritis.

- Animal Strain: B10.RIII mice.[1]
- Disease Induction: Disease is induced via a hydrodynamic intravenous injection of a murine IL-23-enhanced episomal expression vector (0.1  $\mu$ g).[1]
- Treatment: Three unspecified doses of **GLPG3970** were administered for 5 weeks.[1]
- Endpoint Analysis:
  - Clinical Score: Disease severity is monitored and scored.[1]
  - Radiographic Analysis: X-ray imaging is used to assess osteophyte formation.



• Biomarker Analysis: Inflammatory mediators in the paws are quantified.[1]



Click to download full resolution via product page

Workflow for the IL-23-induced psoriatic arthritis model.

### **Collagen-Induced Arthritis (CIA) Model**

The CIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.

- Animal Strain: DBA1J mice.[1]
- Disease Induction: Mice are immunized with an emulsion of type II bovine collagen on day 1
  and receive a booster immunization on day 21.[1]
- Treatment: GLPG3970 was administered at three unspecified doses from day 32 to day 47.
   A positive control group was treated with an anti-TNF agent (Enbrel®).[1]
- Endpoint Analysis:
  - Clinical Score: Arthritis severity is clinically scored.[1]



- Radiographic Analysis: Bone erosion is assessed using X-ray imaging and a Larsen score.
   [1]
- Serological Analysis: Serum levels of anti-collagen type-II antibodies are quantified.[1]



Click to download full resolution via product page

Workflow for the collagen-induced arthritis model.

### **Summary of Quantitative Data from Arthritis Models**

The available data from the ACR abstract indicates a dose-dependent reduction in clinical scores in both arthritis models.[1] The highest dose of **GLPG3970** showed an effect comparable to the anti-TNF treatment in the CIA model.[1] This was correlated with a reduction in the Larsen score and levels of anti-collagen type-II antibodies.[1] In the PsA model, **GLPG3970** treatment also led to decreased osteophyte formation and a reduction in pro-inflammatory mediators.[1]



| Model                         | Treatment          | Key Outcomes                                                                                                     | Reference |
|-------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| IL-23-Induced PsA             | GLPG3970 (3 doses) | Decreased clinical score, osteophyte formation, and proinflammatory mediators.                                   | [1]       |
| Collagen-Induced<br>Arthritis | GLPG3970 (3 doses) | Reduced clinical score, Larsen score, and anti-collagen type-II antibodies. Highest dose comparable to anti-TNF. | [1]       |

Note: Specific dosages and detailed quantitative data with statistical analysis for the arthritis models were not available in the reviewed public literature.

## **Murine Model of Inflammatory Bowel Disease**

**GLPG3970** has also been assessed in a dextran sulfate sodium (DSS)-induced colitis model, which is a widely used model for inflammatory bowel disease (IBD).

#### **DSS-Induced Colitis Model**

This model induces an acute colitis that mimics some aspects of ulcerative colitis in humans.

- Disease Induction: Ulcerative colitis-like inflammation is induced by two cycles of 4% DSS administered in the drinking water for 4 days.[3]
- Treatment: GLPG3970 was administered prophylactically at doses of 3, 10, and 30 mg/kg twice daily (po).[3]
- Endpoint Analysis:
  - Disease Activity Index (DAI): A composite score of body weight loss, stool consistency, and fecal blood is recorded over 12 days.[3]



Histological Analysis: Colonic tissues are collected at the end of the study for histological
examination using a mouse colitis histology index (MCHI) score. The MCHI is a composite
score of eight histological parameters: inflammatory infiltrate, goblet cell loss, crypt
hyperplasia, crypt density, muscle thickness, submucosal infiltration, ulcerations, and crypt
abscesses.[3]



Click to download full resolution via product page

Workflow for the DSS-induced colitis model.

# Summary of Quantitative Data from the DSS-Induced Colitis Model

Oral treatment with **GLPG3970** at 3, 10, and 30 mg/kg twice daily resulted in a dose-dependent and significant reduction in the area under the curve (AUC) of the DAI score by 29%, 33%, and 59%, respectively, compared to the vehicle-treated group.[3] Furthermore, **GLPG3970** treatment led to a dose-dependent and significant reduction in the MCHI score by 20%, 31%, and 45% at the respective doses.[3]



| Treatment<br>Group | Dose (mg/kg,<br>BID, po) | % Reduction in DAI Score (AUC) | % Reduction in MCHI Score | Reference |
|--------------------|--------------------------|--------------------------------|---------------------------|-----------|
| GLPG3970           | 3                        | 29%                            | 20%                       | [3]       |
| GLPG3970           | 10                       | 33%                            | 31%                       | [3]       |
| GLPG3970           | 30                       | 59%                            | 45%                       | [3]       |

#### Conclusion

The preclinical in vivo data for **GLPG3970** demonstrate its therapeutic potential in models of inflammatory arthritis and inflammatory bowel disease. The compound's dual mechanism of action, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, is supported by its efficacy in these disease-relevant animal models. Further research and publication of detailed quantitative data from the arthritis studies will provide a more complete picture of the preclinical profile of **GLPG3970**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Galapagos demonstrates early clinical activity with SIK2/3 [globenewswire.com]
- 3. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
   Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
   Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC
   [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Preclinical In Vivo Evaluation of GLPG3970: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830895#preclinical-in-vivo-models-for-glpg3970-evaluation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com